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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzaldehyde

Cat. No.: B138039 Get Quote

An In-depth Technical Guide to 2,3,4-Trihydroxybenzaldehyde: Chemical Properties and

Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is a

polyhydroxybenzaldehyde with significant potential in pharmaceutical and chemical industries.

Its unique structure, featuring three hydroxyl groups and an aldehyde moiety on a benzene

ring, imparts a wide range of chemical reactivity and biological activity. This guide provides a

comprehensive overview of the chemical properties, synthesis, reactivity, and biological

significance of 2,3,4-Trihydroxybenzaldehyde, with a focus on its applications in drug

development. Detailed experimental protocols and quantitative data are presented to facilitate

further research and application.

Chemical and Physical Properties
2,3,4-Trihydroxybenzaldehyde is a versatile organic compound that serves as a key

intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its physical and

chemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₇H₆O₄ [1][2]

Molecular Weight 154.12 g/mol [1][2]

Appearance
Pale yellow to light brown

crystalline powder
[1][3]

Melting Point 159-163 °C [1][3][4]

Solubility
Soluble in DMSO, Methanol,

water, and ethanol.
[2][3][5]

pKa 7.41 ± 0.23 (Predicted) [3]

LogP 1.25 [3]

CAS Number 2144-08-3 [1][3]

Spectroscopic Data
The structural features of 2,3,4-Trihydroxybenzaldehyde have been characterized by various

spectroscopic techniques.

Spectroscopic Data Values Reference

¹H NMR (300 MHz, CDCl₃)
9.83 (s, 1H), 7.68 (d, J=9.0Hz,

1H), 6.84 (d, J=9.0Hz, 1H)
[3]

¹³C NMR

View the full spectrum for

FREE at SpectraBase ID:

GeyjE2ojOHc

[6]

Crystal Structure

Monoclinic, a = 3.6222 (3) Å, b

= 24.006 (2) Å, c = 14.8965 (9)

Å, β = 93.524 (5)°

[7]
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Several methods have been developed for the synthesis of 2,3,4-Trihydroxybenzaldehyde,

primarily using pyrogallol as the starting material.

Modern Three-Step Synthesis (Hydroxyl Protection,
Formylation, Deprotection)
This is a widely used method due to its high yield and purity.[3][8]

Pyrogallol Protected Pyrogallol Intermediate

  Step 1: Hydroxyl Protection
(e.g., Diphenyl Carbonate, Triethylamine)

Formylated Intermediate

  Step 2: Formylation
(e.g., Vilsmeier-Haack or Gattermann)

2,3,4-Trihydroxybenzaldehyde

  Step 3: Deprotection
(Hydrolysis)

Click to download full resolution via product page

Modern three-step synthesis of 2,3,4-Trihydroxybenzaldehyde.

Experimental Protocol:

Step 1: Phenolic Hydroxyl Protection.

In a reaction vessel, combine 126 g (1 mol) of pyrogallol, 5.05 g (0.05 mol) of

triethylamine, 235.4 g (1.1 mol) of diphenyl carbonate, and 630 ml of methyl tert-butyl

ether.[3]

Heat the mixture to reflux and maintain for 6-8 hours.[3]

Cool the reaction to room temperature.

Wash the organic layer three times with 200 ml of 5% NaOH solution, followed by one

wash with 200 ml of water, and one wash with 200 ml of saturated sodium chloride

solution.[3]

Concentrate the organic layer to remove approximately 70% of the solvent.

Cool to -5°C with stirring to induce crystallization.

Collect the solid by suction filtration and dry to obtain the protected intermediate. (Yield:

96.3%).[3]
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Step 2: Formylation (Vilsmeier-Haack type).

Dissolve the protected intermediate in a suitable solvent like DMF.

Cool the solution to 0°C.

Slowly add the Vilsmeier reagent (prepared from POCl₃ and DMF).

Stir the reaction at room temperature for several hours.

Quench the reaction with a solution of sodium acetate in water.

Extract the product with an organic solvent (e.g., ethyl ether).

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under

reduced pressure.

Purify the residue by silica gel column chromatography to obtain the formylated

intermediate.

Step 3: Deprotection.

To the formylated intermediate, add 3 times the molar ratio of water.[3]

Heat the mixture to reflux for 1-1.5 hours.[3]

Cool the mixture to 5-10°C with stirring.

Collect the precipitated product by suction filtration and dry to obtain 2,3,4-
Trihydroxybenzaldehyde. (Yield: 93-95%).[3]

Classical Formylation Reactions
Gattermann Reaction: This reaction involves the formylation of pyrogallol using hydrogen

cyanide (HCN) and a Lewis acid catalyst. Due to the high toxicity of HCN, this method is now

less common.[8]

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, prepared from a

substituted amide (like DMF) and phosphorus oxychloride, to formylate the electron-rich
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pyrogallol ring.[3][5]

Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to achieve

ortho-formylation of phenols. However, for pyrogallol, it often results in low yields and a

mixture of products.[3]

Chemical Reactivity and Key Reactions
The presence of both hydroxyl and aldehyde functional groups makes 2,3,4-
Trihydroxybenzaldehyde a reactive molecule capable of undergoing various chemical

transformations.

2,3,4-Trihydroxybenzaldehyde

Schiff Bases / Hydrazones

Condensation with Amines/Hydrazines

Antioxidant Activity
(Radical Scavenging)

Hydrogen Atom/Electron Donation

Metal Chelation

Chelation with Metal Ions

Carboxylic Acid Derivatives

Oxidation of Aldehyde

Trihydroxybenzyl Alcohol

Reduction of Aldehyde

Benserazide

e.g., with Serine Hydrazide

Click to download full resolution via product page

Key reactions of 2,3,4-Trihydroxybenzaldehyde.

Condensation Reactions: Synthesis of Schiff Bases and
Benserazide
2,3,4-Trihydroxybenzaldehyde readily undergoes condensation reactions with primary

amines and hydrazines to form Schiff bases and hydrazones, respectively.[3][9] A prominent

application is the synthesis of Benserazide, an anti-Parkinson's drug.[3][10]

Experimental Protocol for Schiff Base Synthesis:
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Dissolve an appropriate hydrazide (4.40 mmol) and 2,3,4-trihydroxybenzaldehyde (4.40

mmol) in anhydrous methanol (15 mL).[9]

Stir the reaction mixture at room temperature for 24 hours.[9]

Collect the resulting solid by filtration.

Purify the product by recrystallization from a mixture of ethanol and water (1:1, v/v).[9]

Experimental Protocol for Benserazide Hydrochloride Synthesis:

In a reaction vessel, combine serine hydrazide hydrochloride and 2,3,4-
trihydroxybenzaldehyde in a solvent such as water, ethanol, isopropanol, or glycol dimethyl

ether.[4]

Add a catalyst (e.g., 5% Pd/C) and introduce hydrogen gas.[4]

Heat the reaction mixture (e.g., to 40-50°C).[4]

After the reaction is complete, filter the catalyst.

The product, benserazide hydrochloride, can be isolated by suction filtration and vacuum

drying.[4]

Biological Activities and Applications in Drug
Development
2,3,4-Trihydroxybenzaldehyde exhibits a range of biological activities, making it a valuable

scaffold in drug discovery.

Antioxidant Activity
The three hydroxyl groups on the aromatic ring enable 2,3,4-Trihydroxybenzaldehyde to act

as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals.[5]

[11] The antioxidant capacity can be evaluated using assays such as DPPH and ABTS.
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General workflow for DPPH/ABTS antioxidant assays.

Experimental Protocol for DPPH Assay:

Prepare a stock solution of 2,3,4-Trihydroxybenzaldehyde in methanol.

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µM).

In a test tube or microplate well, mix a small volume of the sample solution with the DPPH

solution.

Incubate the mixture in the dark at room temperature for 30 minutes.

Measure the absorbance of the solution at 517 nm.

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [

(Abs_control - Abs_sample) / Abs_control ] * 100.

Antimicrobial Activity
Derivatives of 2,3,4-Trihydroxybenzaldehyde, such as carbohydrazones and Schiff bases,

have shown promising antibacterial and antifungal activities.[3][5]

Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating

hyperpigmentation. Benzaldehyde derivatives are known to inhibit this enzyme.

Experimental Protocol for Tyrosinase Inhibition Assay:
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Prepare solutions of the test compound (2,3,4-Trihydroxybenzaldehyde) and a positive

control (e.g., Kojic acid).

In a 96-well plate, add 20 µL of the test material/control to respective wells.

Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.

[12]

Add 30 µL of L-tyrosine substrate solution to each well.

Measure the optical density at 510 nm in a kinetic mode for 60 minutes.[12]

Calculate the slope of the reaction for each sample.

Determine the percent inhibition using the formula: % Inhibition = [ (Slope_control -

Slope_sample) / Slope_control ] * 100.[12]

Safety and Handling
2,3,4-Trihydroxybenzaldehyde is considered a hazardous substance. It can cause skin, eye,

and respiratory irritation.[13] Appropriate personal protective equipment, including gloves,

goggles, and a lab coat, should be worn when handling this compound. It is sensitive to air and

should be stored in a dark, dry place under an inert atmosphere.[3][13]

Conclusion
2,3,4-Trihydroxybenzaldehyde is a highly functionalized and reactive molecule with significant

applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the

production of the anti-Parkinson's drug Benserazide, coupled with its inherent antioxidant and

potential antimicrobial and tyrosinase-inhibiting properties, makes it a compound of great

interest to researchers in drug development. This guide has provided a detailed overview of its

chemical properties, synthetic methodologies, and reactivity, along with practical experimental

protocols to aid in its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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